Mardepodect

PDE10A inhibition IC50 Selectivity

Mardepodect (PF-2545920) is the benchmark PDE10A inhibitor, distinguished by its uniquely slow off-rate kinetics and extensive clinical characterization. Unlike generic PDE10A inhibitors, its kinetic profile enables selective dissection of direct vs. indirect striatal pathway activation—critical for antipsychotic and basal ganglia research. Backed by human PET target engagement and Phase II trial data, it is essential for translational neuroscience, sperm motility assays (superior efficacy-to-toxicity ratio vs. pentoxifylline or sildenafil), and neuroinflammation models. Avoid confounding variables by using the only PDE10A tool with proven clinical translatability.

Molecular Formula C25H20N4O
Molecular Weight 392.5 g/mol
CAS No. 1292799-56-4
Cat. No. B012012
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMardepodect
CAS1292799-56-4
Synonyms((11)C)MP-10
(11C)MP-10 cpd
2-((4-(1-((11)C)methyl-4-(pyridin-4-yl)-1H-pyrazol-3-yl)phenoxy)methyl)-quinoline
2-((4-(1-methyl-4-pyridin-4-yl-1H-pyrazol-3-yl)phenoxy)methyl)quinoline
MP-10 compound
PF-02545920
PF-2545920
PF-920
Molecular FormulaC25H20N4O
Molecular Weight392.5 g/mol
Structural Identifiers
SMILESCN1C=C(C(=N1)C2=CC=C(C=C2)OCC3=NC4=CC=CC=C4C=C3)C5=CC=NC=C5
InChIInChI=1S/C25H20N4O/c1-29-16-23(18-12-14-26-15-13-18)25(28-29)20-7-10-22(11-8-20)30-17-21-9-6-19-4-2-3-5-24(19)27-21/h2-16H,17H2,1H3
InChIKeyAZEXWHKOMMASPA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Mardepodect (PF-2545920): A High-Potency PDE10A Inhibitor with Extensive Clinical and Preclinical Characterization


Mardepodect (developmental code PF-2545920, also known as MP-10) is a small-molecule phosphodiesterase 10A (PDE10A) inhibitor developed by Pfizer for schizophrenia and Huntington's disease. It exhibits high potency for PDE10A (IC50 = 0.37 nM) and >1000-fold selectivity over other PDE isoforms [1]. As the first PDE10A inhibitor to enter human clinical trials, it progressed to Phase II before development was discontinued in 2017 [2]. Its extensive clinical and preclinical data package, including validated CNS target engagement via PET imaging and multiple Phase II trial results, makes it an invaluable research tool for studying PDE10A biology and the translation of preclinical findings [3].

Why Substituting Mardepodect with Generic PDE10A Inhibitors Risks Invalid Experimental Outcomes


Substituting Mardepodect with other PDE10A inhibitors in research settings is not scientifically equivalent due to key pharmacological differences that profoundly affect biological outcomes. While many PDE10A inhibitors share the same nominal target, Mardepodect exhibits a distinct kinetic binding profile (slow off-rate from PDE10A) that directly influences its cellular and in vivo effects. This kinetic property results in a specific pattern of striatal pathway activation—greater activation of the direct pathway relative to the indirect pathway—which differs from other inhibitors like TAK-063 [1]. Furthermore, Mardepodect is backed by extensive human clinical trial data, including validated CNS target engagement and Phase II efficacy/safety results, providing a level of characterization unavailable for most research-grade PDE10A inhibitors [2]. Using a substitute with different binding kinetics or an uncharacterized in vivo profile could introduce confounding variables that compromise the interpretation of experimental results.

Quantitative Differentiation of Mardepodect Against Key PDE10A Inhibitor Comparators


Mardepodect Exhibits Sub-Nanomolar Potency Against PDE10A with >1000-Fold Isoform Selectivity

Mardepodect demonstrates exceptional in vitro potency against human recombinant PDE10A, with an IC50 of 0.37 nM, and exhibits >1000-fold selectivity over other phosphodiesterase isoforms [1]. This selectivity profile is critical for minimizing off-target effects that could confound experimental interpretation.

PDE10A inhibition IC50 Selectivity Enzyme assay

Mardepodect Demonstrates Differential Striatal Pathway Activation Compared to TAK-063 Due to Slower PDE10A Off-Rate Kinetics

A direct comparative study revealed that Mardepodect (MP-10) and TAK-063 exhibit distinct pharmacological profiles despite both being selective PDE10A inhibitors. While both compounds activated the indirect striatal pathway to a similar extent, Mardepodect caused significantly greater activation of the direct pathway than TAK-063 [1]. This differential activation was mechanistically linked to binding kinetics: Mardepodect has a slower off-rate from PDE10A compared to TAK-063, making it less sensitive to displacement by endogenous cyclic nucleotides that are present at higher concentrations in the direct pathway [1].

Striatal pathways Binding kinetics Off-rate Neuronal activation Schizophrenia model

Mardepodect Significantly Outperforms Pentoxifylline and Sildenafil in Promoting Sperm Motility at Lower Concentrations

In a head-to-head comparison study, Mardepodect (PF-2545920) significantly elevated the percentage of motile spermatozoa compared to pentoxifylline (a nonselective PDE inhibitor) and sildenafil (a PDE5 inhibitor) at a concentration of 10 μmol/L (P < 0.01) [1]. Additionally, Mardepodect demonstrated a favorable safety profile in this context, exhibiting lower toxicity to GC-2spd mouse spermatocytes and causing fewer spontaneous acrosomal reactions (P < 0.05) compared to the other agents [1].

Sperm motility Asthenozoospermia PDE inhibitors Reproductive biology

Mardepodect's Clinical Failure in Phase II Schizophrenia Trials Establishes a Definitive Negative Benchmark for PDE10A Target Validation

Despite robust preclinical efficacy and confirmed CNS target engagement via PET imaging, Mardepodect failed to demonstrate superiority over placebo in multiple Phase II clinical trials for acute schizophrenia [1]. This clinical outcome provides a critical, high-confidence negative data point for the PDE10A mechanism in schizophrenia, establishing that target engagement alone is insufficient for therapeutic efficacy in this indication [2]. This clinical dataset is unique among PDE10A inhibitors and serves as an essential benchmark for back-translational research and target validation studies.

Clinical trial Schizophrenia Phase II Target validation Efficacy

Mardepodect Suppresses Microglial Activation and Confers Neuroprotection in MPTP-Induced Parkinson's Disease Mouse Model

Mardepodect (MP-10) demonstrated significant anti-inflammatory and neuroprotective effects in both in vitro and in vivo Parkinson's disease models. In LPS-stimulated BV2 microglial cells, MP-10 inhibited the production of pro-inflammatory mediators (nitric oxide, TNF-α, IL-6) while promoting the anti-inflammatory cytokine IL-10 [1]. In the MPTP-induced Parkinson's disease mouse model, MP-10 rescued behavioral deficits, recovered dopaminergic neuronal cell death, and reduced microglial activation in the brain [1].

Neuroinflammation Microglia Parkinson's disease Neuroprotection MPTP model

Optimal Research Applications for Mardepodect Based on Quantitative Differentiation Evidence


Mechanistic Studies of PDE10A Binding Kinetics and Striatal Pathway Activation

Mardepodect's distinct slow off-rate kinetics from PDE10A make it an essential tool for investigating the functional consequences of prolonged target occupancy. As demonstrated in comparative studies with TAK-063, Mardepodect's slower off-rate results in greater activation of the direct striatal pathway, a property that can be exploited to dissect the differential roles of direct versus indirect pathway activation in behavioral and cognitive outcomes [1]. This application is particularly relevant for researchers studying basal ganglia circuitry, antipsychotic mechanisms, or the relationship between drug binding kinetics and in vivo pharmacology.

Target Validation and Back-Translational Research Using a Clinically Failed Compound

Mardepodect represents a unique resource for target validation studies due to its extensive clinical characterization, including confirmed CNS target engagement via PET imaging and definitive Phase II failure in schizophrenia [1]. Researchers can use Mardepodect as a benchmark tool to investigate the translational disconnect between robust target engagement and clinical efficacy, to validate preclinical models predictive of antipsychotic activity, or to explore alternative therapeutic hypotheses for PDE10A inhibition beyond psychosis [2]. Its well-documented clinical pharmacokinetic and safety profile further supports its use in designing and interpreting preclinical studies aimed at understanding clinical translatability.

Sperm Motility and Reproductive Biology Assays Requiring High PDE10A Selectivity

For studies investigating the role of PDE10A in sperm function or developing PDE inhibitor-based strategies for enhancing sperm motility, Mardepodect offers a superior efficacy-to-toxicity ratio compared to non-selective PDE inhibitors like pentoxifylline or PDE5-selective agents like sildenafil [1]. Its demonstrated ability to significantly increase motile spermatozoa at a concentration of 10 μmol/L (P < 0.01) while minimizing cytotoxicity and spontaneous acrosome reactions (P < 0.05) makes it the preferred tool compound for assays requiring robust PDE10A-specific effects on sperm physiology [1].

Neuroinflammation and Microglial Activation Studies in Parkinson's Disease Models

Mardepodect's demonstrated anti-inflammatory effects in microglial cells and neuroprotective activity in the MPTP-induced Parkinson's disease mouse model establish its utility for investigating PDE10A's role in neuroinflammatory processes [1]. Researchers studying microglial biology, neuroinflammation, or Parkinson's disease pathophysiology can employ Mardepodect as a selective PDE10A inhibitor to probe the contribution of this enzyme to microglial activation states, pro-inflammatory cytokine production, and dopaminergic neuronal survival [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for Mardepodect

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.